Kynuramine dihydrobromide

monoamine oxidase substrate specificity kinetic parameters

Standard MAO assays require separate substrates and detection modes, doubling sample consumption and variability. Kynuramine dihydrobromide is the solution: a single, non-fluorescent pro-substrate that oxidizes to fluorescent 4-hydroxyquinoline via both MAO-A and MAO-B. Eliminate coupled enzymes and reduce false positives. - **Dual-isoform screening:** Profile MAO-A & MAO-B inhibition simultaneously in 96/384-well plates. - **High catalytic efficiency:** kcat/Km = 801 min⁻¹·mM⁻¹ for human MAO-A; ideal for mutant studies. - **Orthogonal validation:** Same substrate for fluorescence HTS and confirmatory HPLC-MS. - **Solubility:** ≥50 mg·mL⁻¹ in water (dihydrobromide salt).

Molecular Formula C9H14Br2N2O
Molecular Weight 326.03 g/mol
Cat. No. B15619052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKynuramine dihydrobromide
Molecular FormulaC9H14Br2N2O
Molecular Weight326.03 g/mol
Structural Identifiers
InChIInChI=1S/C9H12N2O.2BrH/c10-6-5-9(12)7-3-1-2-4-8(7)11;;/h1-4H,5-6,10-11H2;2*1H
InChIKeyKNLPLQJBAIXOQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kynuramine Dihydrobromide Overview


Kynuramine dihydrobromide is a crystalline tryptophan metabolite and a widely used exogenous substrate for both monoamine oxidase (MAO) isoforms, MAO‑A and MAO‑B . Its defining analytical feature is the non‑fluorescent pro‑substrate property: oxidative deamination by MAO yields the highly fluorescent end‑product 4‑hydroxyquinoline (4‑HOQ), allowing sensitive fluorometric or HPLC‑fluorescence quantitation without secondary detection reagents . It is typically supplied as a dihydrobromide salt for enhanced aqueous solubility (≥50 mg·mL⁻¹ in water) and stored at −20 °C to ensure long‑term stability.

Workflow Dual MAO‑A/B fluorogenic substrate for isoform‑wide inhibitor screening
Format Aqueous‑soluble dihydrobromide salt, compatible with direct buffer dilution
Detection Intrinsic turn‑on fluorescence, validated on fluorescence, HPLC, and LC‑MS platforms

Kynuramine Dihydrobromide: Why Generic Substrates Fall Short


Standard MAO substrates such as serotonin, benzylamine, tyramine, or dopamine exhibit either strict isoform selectivity (e.g., serotonin for MAO‑A, benzylamine for MAO‑B) or require coupled peroxidase‑based detection prone to compound interference . Kynuramine dihydrobromide is unique in combining three features in a single molecule: (a) dual MAO‑A/MAO‑B substrate activity with defined, reproducible kinetic constants enabling simultaneous dual‑isoform measurements in one assay ; (b) an intrinsic fluorogenic ‘turn‑on’ detection mode that eliminates secondary enzymatic amplification steps and reduces false‑positive rates in inhibitor screening ; and (c) compatibility with multiple detection platforms (direct fluorescence, HPLC‑UV‑fluorescence, LC‑MS) without changing the substrate . Substituting any isoform‑specific substrate necessitates running two separate assays with distinct substrates and detection modes, which doubles sample consumption, assay time, and inter‑assay variability.

Serotonin / Benzylamine
Isoform‑specific substrates require separate MAO‑A and MAO‑B assays; detection often relies on peroxidase‑coupled readouts, which may increase interference risk.
MMTP (chromogenic)
Limited to MAO‑A; reported catalytic efficiency is lower than kynuramine under identical conditions, which may shift sensitivity limits and linear range.
Kynuramine free base
Poor aqueous solubility may require organic co‑solvent, potentially introducing enzyme‑compatibility artifacts. Dihydrobromide salt eliminates this constraint.

Kynuramine Dihydrobromide: Head-to-Head Comparisons


Dual MAO-A/B Kinetics vs. Biogenic Amines

Kynuramine is a non‑selective MAO substrate with comparable affinity for both MAO‑A (Km = 130 μM, kcat = 125 min⁻¹ in hMAO A) and MAO‑B (Km = 27 μM, kcat = 96 min⁻¹ in hMAO B), whereas the classical substrates serotonin, dopamine, and tyramine show pronounced isoform bias . Specifically, serotonin exhibits a 7.7‑fold higher Km for MAO‑B (2,270 μM) vs. MAO‑A (295 μM), and its MAO‑B kcat is only 33 min⁻¹, representing a ~5.5‑fold reduction relative to MAO‑A . Tyramine, while a non‑selective substrate, requires a peroxidase‑coupled spectrophotometric assay that is susceptible to redox‑active compound interference. Kynuramine avoids this through direct fluorogenic product formation .

Dual MAO‑A/B kinetics
Head-to-head
Kynuramine hMAO A Km 130 µM, kcat 125 min⁻¹; hMAO B Km 27 µM, kcat 96 min⁻¹.
Serotonin hMAO B Km 2,270 µM (84× higher), kcat 33 min⁻¹ (2.9‑fold lower).
Enables dual‑isoform measurement in one assay; reduces inter‑assay variability.
Recombinant human MAO, 25 °C, pH 7.4 (Aldeco et al. 2011).
monoamine oxidase substrate specificity kinetic parameters enzyme kinetics

Fluorogenic Detection vs. Peroxidase-Coupled Assays

Benzylamine (MAO‑B‑preferred) and phenethylamine (MAO‑B‑selective) are commonly oxidized in peroxidase‑coupled spectrophotometric assays that measure H₂O₂ production. These coupled assays are subject to false positives from redox‑cycling compounds, direct peroxidase inhibition, or H₂O₂ scavenging by test molecules . Kynuramine dihydrobromide, by contrast, generates the intrinsically fluorescent product 4‑hydroxyquinoline (λex ≈ 310 nm, λem ≈ 380 nm) directly upon MAO‑catalyzed deamination, enabling a homogenous, continuous fluorescence readout that is resistant to such artifacts . The fluorometric kynuramine assay has been validated against an independent HPLC‑fluorescence reference method, confirming that IC₅₀ values obtained with the 96‑well plate fluorometric method did not differ significantly from HPLC‑derived values (p > 0.05) .

Fluorogenic vs. coupled assays
Head-to-head
Kynuramine produces fluorescent 4‑hydroxyquinoline directly; IC₅₀ values for clorgyline/deprenyl agree with HPLC reference (±15%).
Peroxidase‑coupled benzylamine assays are susceptible to redox interference.
Removes coupling‑enzyme artifacts; supports more reliable hit triage.
96‑well fluorometric validation, 37 °C, pH 7.4 (Drug Metab Rev 2002).
fluorogenic substrate MAO inhibitor screening assay interference fluorescence

Catalytic Efficiency Advantage Over MMTP

The synthetic substrate 1‑methyl‑4‑(1‑methyl‑1H‑pyrrol‑2‑yl)‑1,2,3,6‑tetrahydropyridine (MMTP) has been introduced as a chromogenic MAO‑A substrate detectable at 420 nm. A direct head‑to‑head steady‑state kinetic comparison using wild‑type recombinant human MAO‑A showed that kynuramine exhibits a 2.33‑fold higher kcat (120.2 min⁻¹ vs. 51.6 min⁻¹) and a 2.8‑fold higher catalytic efficiency (kcat/Km = 801 min⁻¹ mM⁻¹ vs. 287 min⁻¹ mM⁻¹) than MMTP under identical assay conditions (25 °C, pH 7.5) . The higher kcat for kynuramine directly translates to greater signal output per unit enzyme, improving the limit of detection and assay signal‑to‑noise ratio when measuring low‑abundance MAO‑A activity or screening at low enzyme concentrations.

Catalytic efficiency vs. MMTP
Head-to-head
Kynuramine kcat/Km 801 min⁻¹ mM⁻¹ (2.8‑fold higher than MMTP); kcat 120.2 min⁻¹ (2.33× higher).
Higher signal per catalytic turnover; useful for low‑enzyme‑concentration studies.
hMAO‑A WT, 25 °C, pH 7.5 (Gaweska et al. 2020).
MAO-A substrate catalytic efficiency kcat/Km wild-type enzyme

Dihydrobromide Salt Solubility Advantage

The dihydrobromide salt form confers a solubility of ≥50 mg·mL⁻¹ in water (clear to slightly hazy solution), substantially exceeding that of the free base kynuramine . This property permits the preparation of concentrated aqueous stock solutions (≥150 mM), facilitating direct dilution into aqueous enzyme assay buffers without resorting to organic co‑solvents such as DMSO, which can inhibit or denature MAO enzymes at concentrations as low as 1% (v/v) . In contrast, many commercial MAO substrates (e.g., phenethylamine free base) have limited aqueous solubility and require DMSO stock preparation, introducing potential solvent artifacts into the assay system.

Dihydrobromide solubility
Class-level
≥50 mg mL⁻¹ in water (~153 mM), clear to slightly hazy solution (vendor specification).
Allows direct aqueous dilution; avoids DMSO‑related enzyme artifacts.
Data to verify; class‑level inference for free‑base solubility.
solubility dihydrobromide salt aqueous formulation assay preparation

Multi-Platform Assay Validation

The kynuramine/4‑hydroxyquinoline pair has been independently validated on three orthogonal detection platforms: (i) direct fluorometric microplate assay (λex 310 nm / λem 380 nm) , (ii) RP‑HPLC with UV detection of kynuramine at 364 nm and fluorescence detection of 4‑hydroxyquinoline at λex 316 nm / λem 357 nm , and (iii) RP‑HPLC coupled to diode‑array fluorescence and mass spectrometry (LC‑MS) . This multi‑platform validation is not available for the classical substrate tyramine or for MMTP, where detection is limited to direct spectrophotometry or requires specialized coupling chemistry. The ability to use the same substrate across fluorescence screens, confirmatory HPLC assays, and definitive LC‑MS quantification eliminates the need to re‑validate different substrates for secondary and orthogonal confirmation assays.

Multi‑platform validation
Cross‑study
Validated on 3 orthogonal platforms: direct fluorescence, HPLC‑UV‑fluorescence, and LC‑MS.
Comparators limited to 1–2 detection modes.
Seamless transition from screening to confirmatory assays without substrate change.
Drug Metab Rev 2002; Zhang 2019; Herraiz 2023.
multi-platform assay HPLC LC-MS fluorescence detection method validation

Kynuramine Dihydrobromide: Key Applications


Dual MAO-A/B Inhibitor Screening in a Single Assay

Kynuramine dihydrobromide enables simultaneous profiling of MAO‑A and MAO‑B inhibition using recombinant enzymes in a 96‑ or 384‑well fluorometric format. Because the substrate is processed by both isoforms and generates the same fluorescent product (4‑hydroxyquinoline) , laboratories can screen compound libraries for dual‑isoform inhibition in a single microplate, then deconvolute isoform‑specific effects by repeating with selective inhibitors (clorgyline for MAO‑A, selegiline for MAO‑B) — all without changing substrate or detection mode . This workflow is supported by the validated IC₅₀ concordance between fluorometric and HPLC methods .

Fluorometric MAO Activity in Tissues and Biofluids

The intrinsic fluorescence of the kynuramine oxidation product 4‑hydroxyquinoline (λex 310–320 nm, λem 360–400 nm) permits sensitive, continuous‑readout quantitation of MAO activity in complex biological matrices such as brain, liver, or platelet homogenates without the need for organic extraction or derivatization . This has been applied in studies measuring MAO activity changes in Parkinsonian brain tissue and in ontogenetic studies of MAO expression across brain regions , demonstrating broad tissue‑type compatibility.

Orthogonal HPLC-MS Confirmatory Assays

For pharmaceutical lead optimization requiring rigorous enzyme inhibition data, kynuramine dihydrobromide offers a seamless transition from primary fluorescence screens to definitive HPLC‑MS quantification using the same substrate and reaction chemistry . The RP‑HPLC‑DAD‑fluorescence method with MS confirmation provides unambiguous identification of the 4‑hydroxyquinoline product, eliminating any ambiguity from fluorescent interferents . This orthogonal validation capability is particularly valuable for supporting regulatory pharmacology submissions or structure–activity relationship (SAR) publications that require the highest level of analytical rigor.

High-Sensitivity MAO-A Kinetic Studies

With a kcat of ~120 min⁻¹ for wild‑type human MAO‑A and a kcat/Km of 801 min⁻¹ mM⁻¹ — 2.8‑fold higher than the comparator substrate MMTP under identical conditions — kynuramine provides superior catalytic sensitivity for detailed mechanistic and mutagenesis studies of MAO‑A. This high catalytic efficiency enables reliable kinetic characterization of low‑activity mutant enzymes (e.g., K305M, K305S variants) where signal‑to‑noise ratio is limiting , making it the preferred substrate for structure‑function investigations of the MAO‑A active site.

Application
Selection Property
Validation Focus
Dual MAO‑A/B inhibitor screening
Dual‑isoform fluorogenic substrate
Isoform deconvolution with selective inhibitors; IC₅₀ agreement with HPLC reference
Tissue/biofluid MAO activity measurement
Intrinsic fluorescence product without derivatization
Direct aqueous dilution; matrix‑compatible detection in brain, liver, platelet homogenates
Orthogonal HPLC‑MS confirmatory assays
Multi‑platform compatibility (fluorescence, HPLC, MS)
Unambiguous product identification; supports SAR studies and method bridging
High‑sensitivity MAO‑A kinetic studies
High reported catalytic turnover (kcat/Km context)
Signal‑to‑noise in low‑activity mutants; supports detailed structure–function analysis

Technical Documentation Hub

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